Cas no 2167391-75-3 (1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one)
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one
- Ethanone, 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)-
- 2167391-75-3
- AKOS034135747
- starbld0037903
- EN300-1166994
- Z3003953201
- 1-(3-cyclobutyl-1-methylpyrazol-4-yl)ethanone
-
- Inchi: 1S/C10H14N2O/c1-7(13)9-6-12(2)11-10(9)8-4-3-5-8/h6,8H,3-5H2,1-2H3
- InChI Key: QKISNTUTNIQYHF-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CN(C)N=C1C1CCC1)C
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 294.6±28.0 °C(Predicted)
- pka: 0.25±0.10(Predicted)
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1166994-0.05g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 0.05g |
$174.0 | 2023-07-07 | |
| Enamine | EN300-1166994-0.1g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 0.1g |
$257.0 | 2023-07-07 | |
| Enamine | EN300-1166994-0.25g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 0.25g |
$367.0 | 2023-07-07 | |
| Enamine | EN300-1166994-0.5g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 0.5g |
$579.0 | 2023-07-07 | |
| Enamine | EN300-1166994-1.0g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 1.0g |
$743.0 | 2023-07-07 | |
| Enamine | EN300-1166994-2.5g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 2.5g |
$1454.0 | 2023-07-07 | |
| Enamine | EN300-1166994-5.0g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 5.0g |
$2152.0 | 2023-07-07 | |
| Enamine | EN300-1166994-10.0g |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 10.0g |
$3191.0 | 2023-07-07 | |
| Aaron | AR01FJXP-50mg |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 50mg |
$265.00 | 2025-02-11 | |
| Aaron | AR01FJXP-100mg |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one |
2167391-75-3 | 95% | 100mg |
$379.00 | 2025-02-11 |
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Introduction to 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 2167391-75-3)
1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This heterocyclic ketone, identified by the CAS number 2167391-75-3, represents a fusion of cyclobutyl and pyrazole moieties, which are both well-documented scaffolds in drug discovery. The presence of a methyl substituent on the pyrazole ring and an acetyl group on the ethyl chain further enhances its structural complexity, making it a promising candidate for further exploration in therapeutic applications.
The compound's molecular framework is characterized by a rigid cyclobutyl ring connected to a pyrazole core, which is further linked to an acetyl-functionalized ethyl chain. This arrangement not only imparts steric hindrance but also provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological activities. The pyrazole moiety, in particular, is renowned for its versatility in medicinal chemistry, serving as a key pharmacophore in numerous approved drugs. Its ability to engage with biological targets such as enzymes and receptors makes it an attractive scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one and biological targets. Studies suggest that the compound can interact with various enzymes and receptors, potentially modulating pathways relevant to inflammation, metabolism, and neurodegeneration. The cyclobutyl group, while contributing to steric bulk, may also play a role in enhancing binding affinity by optimizing the orientation of the pyrazole ring within the binding pocket.
One of the most compelling aspects of this compound is its potential as a precursor for the development of small-molecule inhibitors. The acetyl group on the ethyl chain can be readily modified through various chemical transformations, allowing for the introduction of additional functional groups that can fine-tune biological activity. For instance, alkylation or arylation strategies could be employed to extend the molecule's reach into different therapeutic areas. Additionally, the cyclobutyl moiety's stability under various reaction conditions makes it an excellent candidate for multi-step synthetic routes.
The pharmacological profile of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one has been preliminarily explored in several in vitro assays. Initial studies indicate that the compound exhibits moderate activity against certain enzymatic targets, suggesting its potential utility in addressing diseases associated with these pathways. Moreover, its structural features align well with known bioactive molecules, providing a rationale for further investigation into its therapeutic potential.
In light of these findings, researchers are increasingly interested in exploring derivatives of this compound that may exhibit enhanced efficacy or selectivity. The combination of computational screening and experimental validation is proving to be a powerful approach in identifying promising candidates for drug development. By leveraging high-throughput screening techniques and structure-based drug design principles, scientists aim to uncover novel analogs of 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one that could address unmet medical needs.
The synthesis of this compound involves several key steps that highlight its structural complexity. The introduction of the cyclobutyl group requires careful consideration to ensure regioselectivity and high yield. Subsequent functionalization at the pyrazole ring and ethyl chain further demands precision to maintain the desired pharmacophoric features. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, reducing both time and cost associated with their preparation.
From a broader perspective, compounds like 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one exemplify the importance of heterocyclic chemistry in modern drug discovery. The integration of diverse structural motifs into single molecular entities can lead to unexpected biological activities and inspire new avenues for therapeutic intervention. As our understanding of molecular interactions continues to evolve, compounds such as this one will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
2167391-75-3 (1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)